molecular formula C11H12O2 B11914604 1H-Inden-1-one, 7-ethoxy-2,3-dihydro-

1H-Inden-1-one, 7-ethoxy-2,3-dihydro-

Cat. No.: B11914604
M. Wt: 176.21 g/mol
InChI Key: XLEGTAXAENNGBZ-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 7-ethoxy-2,3-dihydro- is a chemical compound belonging to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring with a ketone group at the 1-position. The addition of an ethoxy group at the 7-position and the dihydro modification at the 2,3-positions make this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indenones depending on the reagents used.

Scientific Research Applications

1H-Inden-1-one, 7-ethoxy-2,3-dihydro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: Lacks the ethoxy group at the 7-position.

    7-Hydroxy-1H-Inden-1-one, 2,3-dihydro-: Contains a hydroxy group instead of an ethoxy group at the 7-position.

Uniqueness: 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- is unique due to the presence of the ethoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

7-ethoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O2/c1-2-13-10-5-3-4-8-6-7-9(12)11(8)10/h3-5H,2,6-7H2,1H3

InChI Key

XLEGTAXAENNGBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C(=O)CC2

Origin of Product

United States

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